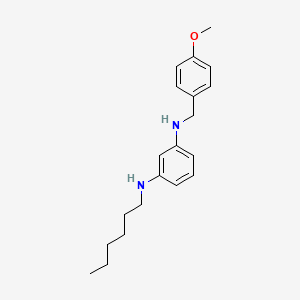
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol, also known as 4-methyl-2-penten-1-ol, is a cyclic alcohol with a range of uses in organic synthesis and scientific research. Its low toxicity and high stability make it an ideal reagent for a variety of applications.
Aplicaciones Científicas De Investigación
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biochemicals and natural products, such as terpenes and steroids. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is used as a starting material for the synthesis of other compounds, such as alcohols, amines, and aldehydes.
Mecanismo De Acción
The mechanism of action of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is not well understood. However, it is believed that the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base or Grignard reagent involves the formation of an alkoxide ion, which is then protonated to form an alcohol. The reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent is believed to involve the formation of a Grignard reagent-alcohol complex, which is then protonated to form an alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol are not well understood. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to be relatively stable in the presence of air and light.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has several advantages for lab experiments. It is relatively non-toxic and non-carcinogenic, making it a safe reagent for use in the laboratory. It is also relatively stable in the presence of air and light, making it suitable for use in a variety of laboratory conditions. However, it is important to note that (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is flammable and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. One potential direction is the development of new synthetic methods for the synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. Another potential direction is the development of new applications for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol, such as in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further research into the biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new insights into its potential uses. Finally, further research into the safety and toxicity of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new ways to reduce the risk of using this compound in the laboratory.
Métodos De Síntesis
The synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol can be achieved through several methods. The most common method is the base-catalyzed dehydration of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol alcohol. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base such as sodium hydroxide or potassium hydroxide in the presence of a solvent such as ethanol or methanol. Another method is the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent such as ethylmagnesium bromide in the presence of a solvent such as ether.
Propiedades
IUPAC Name |
[4-[(E)-4-methylpent-2-enyl]cyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h3-4,6,11,13-14H,5,7-10H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSJAHLCUOGFK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














